1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
Description
This compound is a pyrazole derivative featuring a difluoromethyl group at position 1 and an amine group at position 3 of the pyrazole ring. The hydrochloride salt improves solubility, a common strategy in pharmaceutical chemistry to enhance bioavailability .
Properties
Molecular Formula |
C9H12ClF2N5 |
|---|---|
Molecular Weight |
263.67 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H11F2N5.ClH/c1-15-4-2-7(13-15)6-12-8-3-5-16(14-8)9(10)11;/h2-5,9H,6H2,1H3,(H,12,14);1H |
InChI Key |
TUWSTTTVTVQZIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and subsequent functionalization with the methylpyrazolylmethyl group. Common synthetic routes may include:
Oxidation: Starting from propargyl alcohol, oxidation is performed to introduce the necessary functional groups.
Esterification: This step involves converting carboxylic acids to esters, which are intermediates in the synthesis.
Addition and Methylation: Addition reactions introduce the difluoromethyl group, followed by methylation to achieve the desired substitution pattern.
Hydrolysis: Hydrolysis of esters to carboxylic acids, followed by conversion to the amine form.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert specific functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as halides or amines for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(Difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, while the pyrazole ring may interact with active sites or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations :
- The target compound’s methylpyrazole-methyl substituent distinguishes it from simpler pyrazole derivatives (e.g., ’s compound) and introduces steric and electronic effects that may influence binding to biological targets.
- Compared to ’s trifluoromethylpyridine-containing compound, the target lacks a trifluoromethyl group but retains fluorine atoms, which could modulate lipophilicity and metabolic stability .
Physicochemical Properties
- Solubility: The hydrochloride salt enhances aqueous solubility compared to non-ionic analogs, a trait shared with compounds in and .
- Fluorination Impact : The difluoromethyl group increases electronegativity and resistance to oxidative metabolism, similar to trifluoromethyl groups in and .
Structural Analysis Tools
Crystallographic software like SHELXL () and WinGX () are critical for determining bond lengths and angles. For example, the difluoromethyl group in the target compound may exhibit shorter C–F bonds (~1.33 Å) compared to C–H bonds, as observed in analogous structures .
Biological Activity
1-(Difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride, with the CAS number 1856023-99-8, is a compound that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications in various fields, supported by research findings and case studies.
Molecular Characteristics:
- Molecular Formula: C10H14ClF2N5
- Molecular Weight: 277.70 g/mol
- IUPAC Name: 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride
The synthesis of 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride typically involves multi-step reactions starting from readily available precursors. The difluoromethyl group is crucial for enhancing the compound's biological activity, particularly in modulating interactions with biomolecular targets.
Synthesis Overview:
- Starting Materials: Commonly include pyrazole derivatives and difluoromethylating agents.
- Reaction Conditions: Often involve the use of catalysts and controlled temperatures to optimize yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride. For instance, compounds with similar structures have shown significant activity against various bacterial strains and fungi.
Case Study:
A study conducted by Zhong et al. demonstrated that novel pyrazole amines exhibited potent antibacterial and antifungal activities, suggesting that this compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes, making them potential therapeutic agents for inflammatory diseases.
Research Findings:
Qiao et al. explored the anti-inflammatory effects of difluoromethylpyrazole derivatives, reporting a reduction in inflammation markers in vitro . This suggests that 1-(difluoromethyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride may have similar effects.
Comparative Analysis with Related Compounds
| Compound Name | CAS Number | Biological Activity | Notable Effects |
|---|---|---|---|
| 1-(Difluoromethyl)-N-[2-methylpyrazol-3-yl]methyl]pyrazol-4-amines | 1856076-49-7 | Antifungal | Effective against plant pathogens |
| 4-(Difluoromethyl)-1-methyl-pyrazole derivatives | Various | Antimicrobial | Broad-spectrum activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
